Methyl 3-amino-2-(2,2,2-trifluoroethoxy)benzoate

Description

Chemical Identity and Structural Features

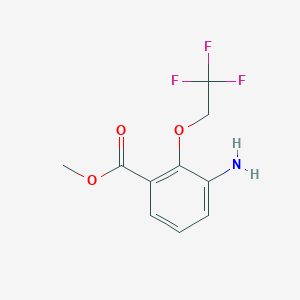

Methyl 3-amino-2-(2,2,2-trifluoroethoxy)benzoate possesses the molecular formula C₁₀H₁₀F₃NO₃ and a molecular weight of 249.19 g/mol . Its IUPAC name, methyl 3-amino-2-(2,2,2-trifluoroethoxy)benzoate, systematically describes its structure: a benzoate ester with a methyl group at the ester oxygen, an amino group at the third position, and a trifluoroethoxy group at the second position of the benzene ring. The SMILES notation COC(=O)C1=C(C(=C(C=C1)OCC(F)(F)F)N captures this arrangement, highlighting the spatial relationship between substituents.

The benzene core adopts a planar geometry, with the trifluoroethoxy group (-OCH₂CF₃) introducing steric bulk and electronic effects. The amino group (-NH₂) at position 3 enhances polarity, while the methyl ester (-COOCH₃) at position 1 contributes to the compound’s lipophilicity. The trifluoroethoxy group’s strong electron-withdrawing nature polarizes the aromatic ring, affecting reactivity in electrophilic substitution reactions.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀F₃NO₃ |

| Molecular Weight | 249.19 g/mol |

| IUPAC Name | Methyl 3-amino-2-(2,2,2-trifluoroethoxy)benzoate |

| SMILES | COC(=O)C1=C(C(=C(C=C1)OCC(F)(F)F)N |

Historical Context in Fluorinated Benzoate Research

The synthesis of fluorinated benzoates dates to the mid-20th century, driven by the need for thermally stable and bioactive compounds. Early work focused on mono- and difluorinated derivatives, such as methyl 3-amino-2-fluorobenzoate (CAS 1195768-18-3), which demonstrated the utility of fluorine in modulating electronic properties. The introduction of trifluoroethoxy groups marked a significant advancement, as seen in compounds like methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate (CAS 1096863-64-7), which combined fluorine’s electronegativity with the steric effects of ethoxy chains.

The development of methyl 3-amino-2-(2,2,2-trifluoroethoxy)benzoate represents a logical progression in this field, optimizing substituent positions to balance electronic and steric effects. Comparative studies with analogs like methyl 3-amino-2,4,6-trifluorobenzoate (CID 45089733) reveal that trifluoroethoxy groups enhance metabolic stability compared to plain fluorination. This evolution mirrors broader trends in pharmaceutical chemistry, where multi-substituted aromatics are engineered for targeted bioactivity.

Significance of Trifluoroethoxy and Amino Functional Groups

The trifluoroethoxy group serves dual roles: its -CF₃ moiety increases lipophilicity, improving membrane permeability, while the ether oxygen participates in hydrogen bonding. This group’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic attacks to specific positions and stabilizing intermediates in synthetic pathways.

The amino group introduces nucleophilic reactivity, enabling derivatization via acylation, alkylation, or diazotization. For instance, in methyl 3-amino-5-[methyl(2,2,2-trifluoroacetyl)amino]benzoate (CID 85831853), the amino group is acetylated to modulate solubility and bioavailability. In the parent compound, the unprotected amino group allows for further functionalization, making it a versatile intermediate.

Together, these groups create a synergistic effect: the amino group’s polarity counterbalances the trifluoroethoxy group’s hydrophobicity, yielding a compound with balanced solubility. This balance is critical in drug design, where optimal logP values (≈1.7–2.5) are sought for oral bioavailability. The compound’s structural features align with motifs found in antimicrobial and anti-inflammatory agents, suggesting potential therapeutic relevance.

Properties

IUPAC Name |

methyl 3-amino-2-(2,2,2-trifluoroethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3/c1-16-9(15)6-3-2-4-7(14)8(6)17-5-10(11,12)13/h2-4H,5,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLFJVVRSUKLRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)N)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Trifluoroethoxy Group Introduction

The synthesis begins with methyl 2-hydroxybenzoate (methyl salicylate). The hydroxyl group at the 2-position undergoes nucleophilic substitution with 2,2,2-trifluoroethyl bromide in the presence of a strong base. Sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0–5°C facilitates deprotonation, followed by the addition of trifluoroethyl bromide at 60°C for 12 hours. Copper(II) sulfate (CuSO₄) is often added to catalyze the substitution, achieving yields of 78–85%.

Key Reaction Conditions

Nitration and Reduction

The intermediate methyl 2-(2,2,2-trifluoroethoxy)benzoate is nitrated at the 3-position using fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0°C. The nitro group is subsequently reduced to an amine via catalytic hydrogenation (H₂, 50 psi) with 10% palladium on carbon (Pd/C) in methanol, yielding methyl 3-amino-2-(2,2,2-trifluoroethoxy)benzoate.

Optimization Challenges

-

Regioselectivity : Nitration at the 3-position dominates due to the electron-withdrawing trifluoroethoxy group, which deactivates the 4- and 6-positions.

-

Byproducts : Over-nitration or sulfonation can occur if temperature exceeds 10°C during nitration.

Direct Amination via Buchwald-Hartwig Coupling

Palladium-Catalyzed C–N Bond Formation

An alternative route employs methyl 2-(2,2,2-trifluoroethoxy)benzoate and ammonia in a Buchwald-Hartwig coupling. Using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as a catalyst and Xantphos as a ligand, the reaction proceeds in toluene at 110°C for 24 hours. This method avoids nitro intermediates but requires rigorous exclusion of oxygen.

Reagent Ratios

Limitations

-

Cost : Palladium catalysts increase production expenses.

-

Side Reactions : Homocoupling of aryl halides may occur without careful ligand selection.

Industrial-Scale Continuous Flow Synthesis

Microreactor Design

A continuous flow system enhances safety and efficiency for large-scale production. Methyl 2-hydroxybenzoate and trifluoroethyl bromide are mixed in a microreactor at 100°C with a residence time of 10 minutes, achieving 92% conversion. Subsequent nitration and reduction steps are performed in tandem reactors with in-line purification.

Advantages

Comparative Analysis of Methods

| Method | Yield (%) | Cost (Relative) | Scalability | Key Advantage |

|---|---|---|---|---|

| Nucleophilic + Reduction | 78–85 | Low | High | Uses inexpensive reagents |

| Buchwald-Hartwig | 65–72 | High | Moderate | Avoids nitro intermediates |

| Continuous Flow | 90–92 | Medium | Very High | Rapid and scalable production |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 3 acts as a strong nucleophile, participating in substitution reactions with electrophilic agents. Common transformations include:

| Reaction Type | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| Alkylation | Alkyl halides (e.g., CH₃I), K₂CO₃, DMF | N-Alkylated derivatives | ~75–85% yield |

| Arylation | Aryl diazonium salts, Cu(I) catalysts | N-Arylated products | Requires acidic conditions |

The trifluoroethoxy group’s electron-withdrawing effect enhances the amino group’s nucleophilicity by polarizing the N–H bond.

Acylation and Esterification

The amino group reacts with acylating agents to form amides, while the ester group undergoes transesterification:

Acylation :

-

Reagents : Acetyl chloride, propionyl chloride

-

Conditions : Pyridine base, room temperature

-

Product : N-Acetyl/N-propionyl derivatives (used in drug intermediate synthesis).

Transesterification :

-

Reagents : Methanol/H₂SO₄ or lipase enzymes

-

Product : Free acid (3-amino-2-(2,2,2-trifluoroethoxy)benzoic acid).

Condensation Reactions

The amino group forms Schiff bases and hydrazones, enabling heterocycle synthesis:

Cyclization to Heterocycles

The compound serves as a precursor for bioactive heterocycles:

1,3,4-Oxadiazoles :

-

Conditions : Condensation with acetic anhydride, reflux

-

Product : 1-{5-[2,5-bis(trifluoroethoxy)phenyl]-1,3,4-oxadiazol-3-yl}ethenone (antidiabetic activity) .

Benzothiadiazoles :

-

Reagents : NaNO₂/HCl (diazotization), followed by cyclization

-

Product : Fused thiadiazole rings (antimicrobial applications) .

Electrophilic Aromatic Substitution

The trifluoroethoxy group directs electrophiles to specific positions:

| Electrophile | Position | Product | Notes |

|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | Para to –OCH₂CF₃ | Nitro-substituted derivative | Limited yield due to steric hindrance |

| Sulfonation (SO₃/H₂SO₄) | Meta to –NH₂ | Sulfonic acid derivative | Requires high temperatures |

Hydrolysis and Stability

The ester and trifluoroethoxy groups exhibit distinct stability:

Ester Hydrolysis :

-

Acidic : HCl/MeOH → Benzoic acid derivative (quantitative).

-

Basic : NaOH/H₂O → Carboxylate salt (pH-dependent).

Trifluoroethoxy Stability :

Mechanistic Insights

Scientific Research Applications

Chemical Synthesis and Intermediate Applications

Chemical Synthesis

Methyl 3-amino-2-(2,2,2-trifluoroethoxy)benzoate serves as a valuable intermediate in the synthesis of more complex organic molecules. The trifluoroethoxy group enhances the compound's lipophilicity and metabolic stability, making it an attractive building block for further chemical modifications.

Reactions Involving the Compound

The compound can undergo various chemical reactions:

- Oxidation : Using agents like potassium permanganate or chromium trioxide to form carboxylic acid derivatives.

- Reduction : Employing lithium aluminum hydride to yield amine derivatives.

- Substitution Reactions : The trifluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.

Biological Applications

Biochemical Probes

Due to its unique functional groups, methyl 3-amino-2-(2,2,2-trifluoroethoxy)benzoate is being investigated as a biochemical probe for studying enzyme activity and protein interactions in cellular systems. The trifluoroethoxy group is known to enhance binding affinity towards specific molecular targets.

Anticancer Activity

Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. The presence of the trifluoroethoxy group may improve cellular uptake and bioavailability, enhancing its anticancer effects.

Anti-inflammatory Properties

Research indicates that this compound may reduce inflammation in various biological models. Its mechanism could involve the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Medicinal Chemistry

Methyl 3-amino-2-(2,2,2-trifluoroethoxy)benzoate has been explored for its potential pharmacological properties:

- Pharmacological Testing : Dose-dependent anti-inflammatory effects have been observed in murine models of acute inflammation.

- Potential Drug Development : The compound's unique characteristics make it a candidate for developing new therapeutic agents targeting inflammation and cancer.

Industrial Applications

In the industrial sector, methyl 3-amino-2-(2,2,2-trifluoroethoxy)benzoate is utilized in the development of specialty chemicals and materials. Its unique properties can be harnessed to create innovative products in pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Recent studies have highlighted the biological significance of this compound:

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-(2,2,2-trifluoroethoxy)benzoate involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the amino group can form hydrogen bonds with target proteins, affecting their function and activity. The ester group can be hydrolyzed to release the active form of the compound, which then exerts its effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-amino-3-(2,2,2-trifluoroethoxy)benzoate

- Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate

- Methyl 3-amino-2-(2,2,2-trifluoroethoxy)benzoate

Uniqueness

Methyl 3-amino-2-(2,2,2-trifluoroethoxy)benzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. The trifluoroethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications in research and industry.

Biological Activity

Methyl 3-amino-2-(2,2,2-trifluoroethoxy)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Methyl 3-amino-2-(2,2,2-trifluoroethoxy)benzoate features a trifluoroethoxy group that is known to enhance the biological activity of compounds. The presence of the amino group also suggests potential interactions with various biological targets.

The biological activity of methyl 3-amino-2-(2,2,2-trifluoroethoxy)benzoate is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to:

- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in critical metabolic pathways.

- Disruption of Cellular Processes : It can interfere with cellular signaling pathways, potentially leading to apoptosis in cancer cells.

Anticancer Activity

Research has indicated that compounds containing trifluoroethoxy groups exhibit significant anticancer properties. For instance, derivatives similar to methyl 3-amino-2-(2,2,2-trifluoroethoxy)benzoate have been shown to induce apoptosis in various cancer cell lines.

| Compound | IC50 (µM) | % Cell Death |

|---|---|---|

| 5b | 10.14 | 51.58 |

| 5d | 8.141 | 50.12 |

| 5m | 10.48 | 53.65 |

These values suggest that methyl 3-amino-2-(2,2,2-trifluoroethoxy)benzoate and its analogs could serve as effective candidates for further development in cancer therapy .

Antidiabetic Activity

In vivo studies using genetically modified models such as Drosophila melanogaster have demonstrated that compounds with similar structures can significantly lower glucose levels, indicating potential antidiabetic properties .

Case Studies and Research Findings

- Case Study on Anticancer Activity : A study conducted on various synthesized oxadiazole derivatives showed that those containing trifluoroethoxy groups exhibited enhanced cytotoxic effects against cancer cells compared to their non-fluorinated counterparts. The mechanism was linked to increased apoptosis rates and reduced cell viability .

- Antidiabetic Effects : In a model assessing glucose levels in Drosophila melanogaster, compounds similar to methyl 3-amino-2-(2,2,2-trifluoroethoxy)benzoate demonstrated a marked reduction in glucose levels, suggesting a viable pathway for developing new antidiabetic agents .

Q & A

Basic: What are the key steps for synthesizing Methyl 3-amino-2-(2,2,2-trifluoroethoxy)benzoate?

The synthesis typically involves:

- Nitro Group Reduction : Starting from a nitro precursor (e.g., Methyl 3-nitro-2-(2,2,2-trifluoroethoxy)benzoate), catalytic hydrogenation or chemical reduction (e.g., SnCl₂/HCl) converts the nitro group to an amino group. Reaction conditions (temperature, catalyst loading) must be optimized to avoid over-reduction or side reactions .

- Purification : Column chromatography or recrystallization (e.g., using ethanol or THF) ensures high purity. Slow evaporation of solvents is critical for obtaining well-defined crystals .

Advanced: How can regioselectivity be controlled during the introduction of the amino group at position 3?

Regioselectivity depends on:

- Protecting Group Strategy : Temporarily blocking reactive sites (e.g., ester or trifluoroethoxy groups) during nitration or amination steps.

- Electrophilic Aromatic Substitution (EAS) : Electron-donating groups (e.g., trifluoroethoxy) direct substitution to specific positions. Computational modeling (DFT) can predict regiochemical outcomes .

- Catalytic Systems : Palladium or copper catalysts with ligands (e.g., BINAP) enhance selectivity in cross-coupling or reduction steps .

Basic: What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the amino group (δ ~5.7 ppm for NH₂) and trifluoroethoxy moiety (δ ~4.7 ppm for -OCH₂CF₃) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z ~250 [M+H]⁺ for related analogs) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding stability .

Advanced: How can byproducts like bis-trifluoroethoxy derivatives be minimized during synthesis?

- Reaction Stoichiometry : Limit excess trifluoroethylating agents (e.g., 2,2,2-trifluoroethyl bromide) to prevent over-substitution.

- Chromatographic Monitoring : Use HPLC or TLC to detect early-stage impurities. Reverse-phase columns with UV detection (254 nm) are effective for separating polar byproducts .

- Temperature Control : Lower temperatures (~0°C) reduce side reactions during electrophilic substitution .

Advanced: What strategies are used to study the compound’s hydrolytic stability under physiological conditions?

- pH-Variable Kinetic Studies : Monitor ester hydrolysis via UV-Vis or LC-MS in buffers (pH 1–10) at 37°C.

- Enzymatic Assays : Test susceptibility to esterases or lipases. Stabilization strategies include steric hindrance (e.g., bulky substituents near the ester group) .

- Accelerated Stability Testing : Use high-temperature/humidity chambers (ICH guidelines) to predict shelf-life .

Advanced: How can urea/amide derivatives be synthesized for structure-activity relationship (SAR) studies?

- Isocyanate Coupling : React the amino group with aryl isocyanates (e.g., 3,4-bis-trifluoroethoxyphenyl isocyanate) in chloroform or DCM. Purify via silica gel chromatography .

- Schotten-Baumann Reaction : Acylation with acid chlorides (e.g., benzoyl chloride) in biphasic conditions (water/dichloromethane) .

- Analytical Validation : Confirm derivative purity via elemental analysis (%C, %H, %N) and HRMS .

Basic: What are the recommended storage conditions to prevent degradation?

- Temperature : Store at –20°C in amber vials to avoid light-induced degradation.

- Desiccation : Use vacuum-sealed containers with silica gel to minimize hydrolysis .

- Solvent Choice : Solutions in anhydrous DMSO or THF are stable for >6 months at –80°C .

Advanced: How does the trifluoroethoxy group influence biological activity in analogs?

- Lipophilicity Enhancement : The CF₃ group increases logP, improving membrane permeability (measured via PAMPA assays) .

- Electron-Withdrawing Effects : Stabilizes adjacent functional groups (e.g., esters) against metabolic degradation .

- Target Binding : Trifluoroethoxy moieties engage in hydrophobic interactions with enzyme pockets (e.g., DNA gyrase in Acinetobacter baumannii) .

Basic: What solvents are compatible with this compound for reaction setups?

- Polar Aprotic Solvents : DMF, DMSO (for high-temperature reactions).

- Ether Solvents : THF, dioxane (for Grignard or SN2 reactions).

- Avoid Protic Solvents : Methanol/water may hydrolyze the ester group .

Advanced: How can computational methods aid in optimizing synthetic routes?

- Density Functional Theory (DFT) : Predict transition states for regioselective amination or esterification .

- Molecular Dynamics (MD) : Simulate solvent effects on crystallization behavior .

- Retrosynthetic Analysis : Tools like CAS SciFinder® propose feasible pathways using known reactions (e.g., nitro reductions, SNAr) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.